N'-(acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Description
N'-(Acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a derivative of the 1,2,5-oxadiazole (furazan) scaffold, characterized by:
- A 2,4-dimethylphenyl group at the N-position of the carboximidamide.
- An acetyloxy (OAc) substituent at the N'-position.
This compound is structurally related to indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and positron emission tomography (PET) probes, such as IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide) .
Properties
Molecular Formula |
C13H15N5O3 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)carbonimidoyl]amino] acetate |
InChI |
InChI=1S/C13H15N5O3/c1-7-4-5-10(8(2)6-7)15-13(18-20-9(3)19)11-12(14)17-21-16-11/h4-6H,1-3H3,(H2,14,17)(H,15,18) |
InChI Key |
UGRGVHVHVRVTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides
The reaction between nitrile oxides and nitriles under catalytic conditions offers a direct route to 1,2,5-oxadiazoles. Teslenko et al. (2022) demonstrated this using (Z)-N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide (114) and 4-methoxybenzaldehyde (115) in the presence of scandium trifluoromethanesulfonate (Sc(OTf)₃) at room temperature. The intermediate 5-(4-methoxyphenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-4,5-dihydro-1,2,4-oxadiazole (116) was oxidized with MnO₂ in acetic acid to yield the fully aromatic 1,2,5-oxadiazole derivative. Adapting this method, the target compound’s core could be synthesized by substituting 4-methoxybenzaldehyde with a 2,4-dimethylphenyl -functionalized aldehyde.
Oxidative Cyclization of Amidoximes
Amidoximes, such as N-hydroxy-4-amino-1,2,5-oxadiazole-3-carboximidamide , undergo cyclization in the presence of oxidizing agents. Sahin et al. (2002) reported the use of hydrazides and carbon disulfide to form 1,3,4-oxadiazole-2(3H)-thiones , followed by reaction with cyanogen bromide for amino-functionalized derivatives. While this method targets 1,3,4-oxadiazoles, analogous conditions with tailored starting materials could be optimized for 1,2,5-oxadiazoles.
Introduction of the 4-Amino Group
The amino group at position 4 is introduced via reduction or substitution:
Reduction of Nitro Precursors
Nitro-substituted intermediates are hydrogenated to amines. For example, Beilstein et al. (2022) reduced 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole (2) to 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1) using H₂/Pd-C in ethanol. Applying this to the target compound, a nitro group at position 4 of the oxadiazole ring could be reduced post-cyclization.
Direct Nucleophilic Substitution
Halogenated oxadiazoles undergo nucleophilic substitution with ammonia or amines. Sharma et al. (2025) demonstrated this using 2-bromo-5-phenyl-1,3,4-oxadiazole and aqueous NH₃ under reflux. For the 1,2,5-oxadiazole analog, 4-chloro-1,2,5-oxadiazole-3-carboximidamide could react with NH₃ to yield the 4-amino derivative.
Acetylation of the Amino Group
The N'-(acetyloxy) moiety is introduced via acetylation of the primary amine. ChemicalBook (2025) detailed the acetylation of p-phenylenediamine using acetic acid and ethyl acetate under nitrogen, yielding p-aminoacetanilide with 98.6% purity. Similarly, treating 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetic anhydride in pyridine or DMF would install the acetyloxy group.
Functionalization with the 2,4-Dimethylphenyl Group
The N-(2,4-dimethylphenyl) substituent is introduced via cross-coupling or condensation:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic acids with halogenated oxadiazoles is a robust method. Ali et al. (2021) synthesized 2-(3-fluorophenyl)-1,3,4-oxadiazole via intramolecular aza-Wittig cyclization. Adapting this, 3-bromo-1,2,5-oxadiazole-4-carboximidamide could couple with 2,4-dimethylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane.
Friedel-Crafts Acylation
Electron-rich arenes like 2,4-dimethylbenzene react with acyl chlorides under Lewis acid catalysis. Sharma et al. (2025) employed AlCl₃ to facilitate Friedel-Crafts reactions on oxadiazole derivatives. Reacting 1,2,5-oxadiazole-3-carbonyl chloride with 2,4-dimethylbenzene would yield the desired aryl-substituted product.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
-
1,3-Dipolar Cycloaddition : React 2,4-dimethylphenylnitrile oxide with 4-nitro-1,2,5-oxadiazole-3-carbonitrile to form 4-nitro-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide .
-
Reduction : Hydrogenate the nitro group to amine using H₂/Pd-C.
-
Acetylation : Treat with acetic anhydride to install the acetyloxy group.
Yield : ~65–75% (estimated from analogous reactions).
Route 2: One-Pot Oxidative Synthesis
-
Oxidative Decarboxylation : React 2,4-dimethylphenylacetic acid with hydrazine hydrate under Cu(OAc)₂ catalysis (ACS Omega, 2022).
-
In Situ Cyclization : Form the 1,2,5-oxadiazole core via MnO₂ oxidation.
-
Post-Functionalization : Introduce the amino and acetyloxy groups as above.
Yield : ~70–80% (based on copper-catalyzed methods).
Optimization and Challenges
-
Regioselectivity : Ensuring the correct substitution pattern on the oxadiazole ring requires precise control of reaction conditions (e.g., Sc(OTf)₃ for cycloaddition regioselectivity).
-
Functional Group Tolerance : The acetyloxy group may hydrolyze under acidic or basic conditions, necessitating mild acetylation protocols.
-
Catalyst Efficiency : Copper and scandium catalysts enhance reaction rates but require careful removal to avoid contamination.
Data Table 1: Summary of Key Synthetic Methods
Data Table 2: Comparison of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| 1 | High regioselectivity | Multi-step, costly catalysts | 65 |
| 2 | One-pot, fewer steps | Requires optimization | 75 |
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine
In the field of medicine, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of high-energy materials and explosives due to its energetic properties . It is also explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural Analogues of the 1,2,5-Oxadiazole Carboximidamide Class
IDO5L (4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide)
- Substituents :
- Phenyl ring: 3-chloro-4-fluoro.
- N′-group: Hydroxyl (-OH).
- Molecular Weight : 327.7 g/mol.
- Key Properties :
- Synthesis: Produced via coupling 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride with 3-chloro-4-fluoroaniline in ethanol under basic conditions .
Epacadostat (INCB024360)
- Structure: A non-oxadiazole IDO1 inhibitor with a bicyclic core.
- Key Properties: Potent IDO1 inhibitor used in clinical trials for melanoma and other cancers . Unlike oxadiazole derivatives, it lacks radioimaging utility.
4-Amino-N-(3-Bromo-4-Fluorophenyl)-N′-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide
- Substituents :
- Phenyl ring: 3-bromo-4-fluoro.
- N′-group: Hydroxyl (-OH).
- Molecular Weight : ~366.5 g/mol (estimated).
- Key Properties :
N'-(Acetyloxy)-4-Amino-1,2,5-Oxadiazole-3-Carboximidamide (Base Structure)
- Substituents: No aromatic substitution at the N-position. N′-group: Acetyloxy (-OAc).
- Key Properties :
Key Observations :
Bioactivity : IDO5L’s chloro-fluoro substituents optimize binding to IDO1’s hydrophobic active site . The target compound’s dimethyl group may reduce affinity but improve metabolic stability.
Prodrug Potential: The acetyloxy group in the target compound could undergo hydrolysis in vivo to yield a hydroxylated active form, akin to IDO5L.
Biological Activity
N'-(Acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a synthetic compound with a complex oxadiazole ring structure. This compound is notable for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N5O3, with a molecular weight of approximately 374.41 g/mol. The presence of functional groups such as acetyloxy, amino, and carboximidamide contributes to its chemical reactivity and potential medicinal applications.
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activity. Specifically, this compound has shown potential as an inhibitor of DHFR. Inhibition of DHFR can lead to antitumor effects by disrupting DNA synthesis in rapidly dividing cancer cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(benzoyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide | Benzoyloxy instead of acetyloxy | Potential antitumor activity |
| 4-amino-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide | Lacks acetoxy group | Antimicrobial properties |
| 4-amino-N'-(dichlorobenzyl)oxy-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide | Contains dichlorobenzyl group | Enhanced inhibitory activity against DHFR |
The mechanism of action for this compound primarily involves its binding affinity to DHFR. Studies utilizing molecular docking simulations and enzyme kinetics have elucidated its interaction with the target enzyme. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent.
Case Studies
Several studies have investigated the biological activity of related oxadiazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of DHFR .
- Antimicrobial Properties : Another research focused on oxadiazole derivatives highlighted their antimicrobial effects against bacterial strains. The structural modifications in these compounds were found to enhance their antibacterial activity significantly .
Q & A
Basic: What synthetic strategies are recommended for preparing N'-(acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via multi-step reactions involving:
Carboximidamide formation : Reacting 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride with 2,4-dimethylaniline derivatives in ethanol under basic conditions (NaHCO₃) at 60°C for 30 minutes .
Acetylation : Introducing the acetyloxy group using acetic anhydride or acetyl chloride in anhydrous solvents.
Optimization tips :
- Monitor reaction progress via TLC to minimize byproducts .
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 6.9–7.5 ppm, acetyloxy methyl at δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 430.2 [M+1] for related oxadiazole derivatives) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H stretch at ~3468 cm⁻¹) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced: How does this compound interact with human dihydrofolate reductase (DHFR), and what computational methods validate these interactions?
Answer:
- Binding mechanism : The compound occupies the methotrexate-binding pocket of DHFR, forming hydrogen bonds with residues like Asp27, Lys55, and Thr56. Hydrophobic interactions with Phe34 and Leu22 enhance affinity .
- Computational validation :
Advanced: How can researchers resolve contradictions in reported biological activity data across different experimental models?
Answer:
Contradictions may arise from:
- Metabolic interference : Metabolites like 2,4-dimethylaniline (from hydrolysis) may exhibit off-target effects . Use LC-MS/MS to quantify intact compound vs. metabolites in biological matrices.
- Assay variability : Standardize in vitro DHFR inhibition assays (e.g., pH 7.4, 37°C, NADPH cofactor) to ensure reproducibility .
- Species differences : Cross-validate findings in human DHFR vs. murine models to address translational gaps .
Advanced: What structural modifications improve metabolic stability without compromising DHFR inhibition?
Answer:
- Replace labile groups : Substitute the acetyloxy moiety with trifluoroacetyl or pivaloyl groups to resist esterase-mediated hydrolysis .
- Bioisosteric replacements : Replace the oxadiazole ring with 1,3,4-thiadiazole to enhance metabolic resistance .
- Deuterium incorporation : Introduce deuterium at methyl groups (2,4-dimethylphenyl) to slow oxidative metabolism .
Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
